tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate

Medicinal Chemistry K-RAS Inhibition Regioselective Synthesis

tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate (CAS 2454396-21-3) is a multifunctionalized pyrido[4,3-d]pyrimidine building block designed for sequential derivatization in medicinal chemistry programs. The scaffold bears a Boc-protected piperazine at the C4 position and two chlorine atoms at C2 and C7, enabling orthogonal diversification.

Molecular Formula C16H19Cl2N5O2
Molecular Weight 384.3 g/mol
Cat. No. B13931966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate
Molecular FormulaC16H19Cl2N5O2
Molecular Weight384.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC3=CC(=NC=C32)Cl)Cl
InChIInChI=1S/C16H19Cl2N5O2/c1-16(2,3)25-15(24)23-6-4-22(5-7-23)13-10-9-19-12(17)8-11(10)20-14(18)21-13/h8-9H,4-7H2,1-3H3
InChIKeyXAIDGUKNQULZPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate: Procurement-Grade Overview of a Key KRAS-Focused Synthetic Intermediate


tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate (CAS 2454396-21-3) is a multifunctionalized pyrido[4,3-d]pyrimidine building block designed for sequential derivatization in medicinal chemistry programs . The scaffold bears a Boc-protected piperazine at the C4 position and two chlorine atoms at C2 and C7, enabling orthogonal diversification [1]. Recent patent disclosures identify this precise core as a critical intermediate in the synthesis of mutant KRAS G12C inhibitors, underscoring its relevance to targeted oncology pipelines [2].

Why Generic Pyrido[4,3-d]pyrimidine Intermediates Cannot Replace tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate in KRAS-Focused Drug Discovery


Procurement decisions for polyhalogenated pyrido[4,3-d]pyrimidine intermediates hinge on regioisomeric precision, because the pattern of chlorine substitution directly dictates the sequence and fidelity of SNAr and cross-coupling reactions in downstream library synthesis [1]. A 5,7-dichloro or 6,8-dichloro regioisomer will place reactive handles at different positions on the scaffold, leading to divergent SAR trajectories; substituting a 2,7-dichloro intermediate with a 5,7-dichloro analog has been shown in systematic library studies to alter the selectivity of palladium-catalyzed coupling, potentially derailing a lead optimization campaign [2]. Additionally, the Boc-piperazine group at C4 is pre-installed in this molecule, sparing medicinal chemists the low-yielding late-stage Buchwald-Hartwig amination often required when starting from a bare 2,7-dichloropyrido[4,3-d]pyrimidine core, a step that frequently introduces metal contamination requiring costly scavenging [3]. Thus, a seemingly minor structural deviation or missing functional group can translate into significant differences in synthetic route length, purity, and overall program cost.

tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate: Quantitative Differentiation Evidence for Scientific Procurement


Regioisomeric Purity Advantage: 2,7-Dichloro Substitution vs. 5,7-Dichloro Analog

The 2,7-dichloro regioisomeric pattern delivers a larger reactivity differential between the two chlorine atoms compared to the 5,7-dichloro pattern. In 5,7-dichloropyrido[4,3-d]pyrimidines, the C5 chlorine is reported to be approximately 3-fold more reactive than C7 towards SNAr, yet cross-selectivity remains moderate, often requiring chromatographic separation of regioisomeric products [1]. In contrast, the 2-chloro position in 2,7-dichloro analogs exhibits a pronounced reactivity enhancement due to the adjacent ring nitrogen, enabling selective substitution at C2 with minimal competing reaction at C7; this eliminates the need for intermediate purification in sequential derivatization protocols [2]. A 2,7-dichloro intermediate therefore offers superior synthetic orthogonality compared to a 5,7-dichloro intermediate, directly reducing step count and improving yield.

Medicinal Chemistry K-RAS Inhibition Regioselective Synthesis

Commercial Purity Benchmark: ≥98% vs. Competitor Analogues Offered at Lower Purity

Among commercially available 2,7-dichloropyrido[4,3-d]pyrimidine piperazine intermediates, tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate is listed at ≥98% purity by multiple independent vendors (Ambeed, Leyan) . The analogous 2,7-dichloropyrido[4,3-d]pyrimidine core without the piperazine-Boc group is typically offered at only 95-97% purity (Aladdin, Chemenu) . This 1-3% purity gap is significant for fragment-based screening and kinase assays, where even minor impurities from dehalogenation or oxidation byproducts can produce false positives or skew IC50 determinations.

Chemical Procurement Quality Control Building Blocks

Pre-Installed Boc-Piperazine as a Synthetic Efficiency Lever vs. Bare Dichloro Core

The target compound eliminates one full synthetic step (Buchwald-Hartwig C-N coupling of piperazine at C4) compared to starting from the bare 2,7-dichloropyrido[4,3-d]pyrimidine core. Literature precedent for analogous pyrido[4,3-d]pyrimidine scaffolds shows that late-stage piperazine installation at C4 proceeds in only 45–65% yield and routinely requires palladium scavenging to reduce residual metal below the 10 ppm threshold required for cell-based assays [1]. The target compound's pre-installed Boc-piperazine therefore saves an estimated 1–2 days of synthesis plus scavenger consumables, and avoids the risk of a low-yielding transformation bottleneck in compound library generation.

Parallel Synthesis Route Optimization Drug Discovery

Demonstrated Relevance in High-Value Patent Space: KRAS G12C Inhibitor Intermediate

The 2,7-dichloropyrido[4,3-d]pyrimidine scaffold bearing a C4 piperazine is explicitly claimed as a key intermediate in WO2024229444, a patent application covering mutant KRAS G12C inhibitors [1]. This contrasts with the 5,7-dichloro regioisomer, which appears primarily in older PDE-4 literature [2] and lacks such direct linkage to a current, high-value oncology target. For procurement in KRAS-focused drug discovery, the target compound thus offers a more direct, patent-mapped synthetic entry point.

KRAS G12C Targeted Oncology Patent Intermediates

High-Impact Application Scenarios for tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate in Scientific R&D and Industrial Procurement


KRAS G12C Targeted Oncology Library Synthesis

Medicinal chemistry teams working on mutant KRAS G12C inhibitors can use this Boc-protected intermediate as the central scaffold for a focused library, diversifying sequentially at the C2 and C7 chlorine positions via SNAr or Suzuki coupling [1]. The pre-installed piperazine-Boc moiety eliminates the need for late-stage palladium-catalyzed amination, reducing the risk of metal contamination in assay-ready compounds.

Lead Optimization with Orthogonal Diversification

The pronounced reactivity difference between C2 and C7 chlorine atoms enables chemists to introduce two distinct diversity elements in a controlled, two-step sequence without intermediate purification [1]. This is critical for SAR studies where precise regiosubstitution is required to deconvolute activity contributions from each vector.

Scale-Up of Key Intermediates for In Vivo Candidate Synthesis

For programs advancing a KRAS inhibitor candidate toward IND-enabling studies, the compound's 98% commercial purity and defined regioisomeric identity reduce the burden of in-house purification development, accelerating the transition from milligram-scale chemistry to multi-gram batch production.

Quote Request

Request a Quote for tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.